molecular formula C17H18N6OS2 B14154579 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 879020-33-4

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14154579
CAS No.: 879020-33-4
M. Wt: 386.5 g/mol
InChI Key: QLJFYZOEXQDLBG-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a triazole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazinecarbothioamides with acyl chlorides to form the triazole and thiadiazole rings . The reaction conditions often require an alkaline medium and elevated temperatures to facilitate the formation of these heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can bind to enzymes and receptors, inhibiting their activity and leading to the compound’s biological effects . The pathways involved may include disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

879020-33-4

Molecular Formula

C17H18N6OS2

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H18N6OS2/c1-23-13(9-11-5-3-2-4-6-11)19-22-17(23)25-10-14(24)18-16-21-20-15(26-16)12-7-8-12/h2-6,12H,7-10H2,1H3,(H,18,21,24)

InChI Key

QLJFYZOEXQDLBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3CC3)CC4=CC=CC=C4

Origin of Product

United States

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